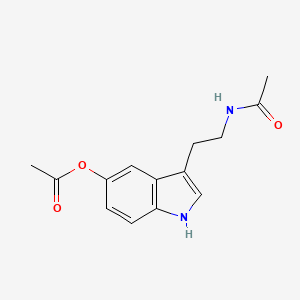

N-Acetyl-5-acetoxytryptamine

Übersicht

Beschreibung

N-Acetyl-5-acetoxytryptamine is a derivative of melatonin (N-acetyl-5-methoxytryptamine), a neurohormone associated with sleep . It is a partial agonist for the melatonin receptors and is produced by Streptomyces djakartensis and other Streptomyces and Fusarium species .

Synthesis Analysis

The biosynthesis of melatonin in plants is primarily governed by enzymatic reactions involving key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT), and tryptophan decarboxylase (TDC) . Melatonin is synthesized from the amino acid tryptophan .

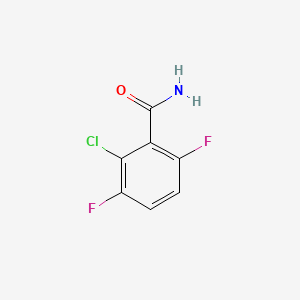

Molecular Structure Analysis

The chemical structure of N-acetyl-5-methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5, that determine its amphipathic character .

Chemical Reactions Analysis

The chemical structure of N-acetyl-5-methoxytryptamine consists of an indolic ring and two main functional groups, the amide group in position 3 and the methoxy group in position 5, that determine its amphipathic character .

Physical And Chemical Properties Analysis

N-Acetyl-5-acetoxytryptamine has a molecular weight of 260.29, a predicted boiling point of 542.8±40.0 °C, and a predicted density of 1.232±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Melatonin in Plant Growth and Development

N-Acetyl-5-acetoxytryptamine, commonly known as melatonin, plays a significant role in the growth and development of plants. Studies have shown that melatonin influences flowering in short-day plants like Chenopodium rubrum. It acts as a signal for darkness, affecting early stages of photoperiodic flower induction and development (Kolar, Johnson, & Macháčková, 2003). Additionally, melatonin has been identified as a potential new plant hormone, influencing various physiological processes in plants, suggesting its significant role in plant science (Arnao & Hernández-Ruiz, 2020).

Melatonin in Animal Physiology

Research has also explored the role of melatonin in animal physiology. For example, it's been found to affect the metabolism of biogenic amines in Ascaridia galli, a nematode species, through N-acetylation processes (Isaac, Eaves, Muimo, & Lamango, 1991). Moreover, melatonin's synthesis in enterochromaffin cells suggests its widespread physiological significance beyond the pineal gland (Raikhlin, Kvetnoy, & Tolkachev, 1975).

Melatonin in Neuropharmacology

Melatonin's impact extends to neuropharmacology, particularly in the study of 5-HT3 receptor ligands, which are crucial in understanding neurotransmitter systems (Costall & Naylor, 2000).

Melatonin's Role in Human Health

In human health, melatonin has been identified in the human ovary, suggesting its involvement in reproductive physiology (Itoh et al., 1999). It is also being explored as a potential antioxidant for neuroprotection in conditions like stroke, underscoring its therapeutic potential (Watson et al., 2016).

Wirkmechanismus

Target of Action

N-Acetyl-5-acetoxytryptamine, also known as melatonin, is a chronobiotic material that acts as a rhythmic stabilizer of the body . It primarily targets melatonin receptors, which are generally classified into two subclasses, MT1 and MT2, expressed in different regions of the brain, and MT3 receptors located in the liver and kidney .

Mode of Action

Melatonin interacts with its targets, the melatonin receptors, to alter the pathophysiological processes of the body according to the biological clock and circadian rhythm . It binds to melatonin receptor type 1A, which then acts on adenylate cyclase and inhibits a cAMP signal transduction pathway .

Biochemical Pathways

Melatonin is synthesized from the essential amino acid tryptophan . The biosynthesis involves several enzymatic steps, including the transformation of tryptophan into 5-hydroxytryptophan by tryptophan hydroxylase . The production of melatonin is controlled by the light-dark cycle; light inhibits the production whereas darkness stimulates it .

Pharmacokinetics

Melatonin is predominantly synthesized in the pineal gland from the amino acid tryptophan . Its synthesis and secretion are suppressed by light and intensified by darkness . The light or luminous data is transmitted through the retina to the pineal gland via the suprachiasmatic nucleus (SCN) of the hypothalamus .

Result of Action

Melatonin has a wide range of effects on the body. It plays a crucial role in the regulation of circadian rhythms, sleep, mood, and perhaps reproduction, tumor growth, and aging . It also acts as a powerful antioxidant and scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing oxidative stress .

Action Environment

The action of melatonin is influenced by various internal and external cues. For example, endogenous melatonin shows circadian rhythms and can be affected by light, temperature, water status, salt stress, and pathogen invasion . Several transcription factors can directly bind to the promoters of genes related to melatonin biosynthesis, including heat-shock factor A1a (HsfA1a) in tomato .

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-(2-acetamidoethyl)-1H-indol-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(17)15-6-5-11-8-16-14-4-3-12(7-13(11)14)19-10(2)18/h3-4,7-8,16H,5-6H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXAKOWTTUTRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370627 | |

| Record name | 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-5-acetoxytryptamine | |

CAS RN |

28026-16-6 | |

| Record name | 3-(2-Acetamidoethyl)-1H-indol-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetyl-5-acetoxytryptamine (N-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

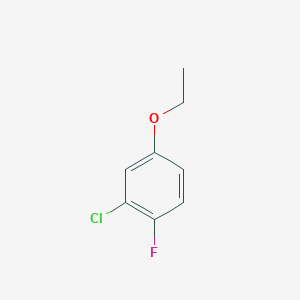

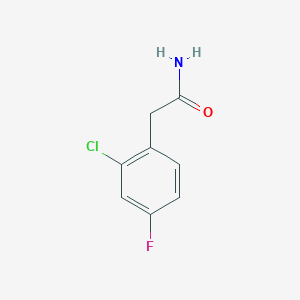

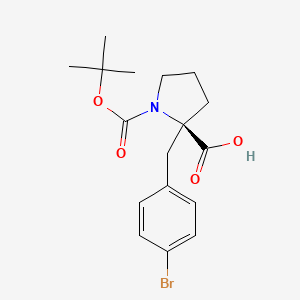

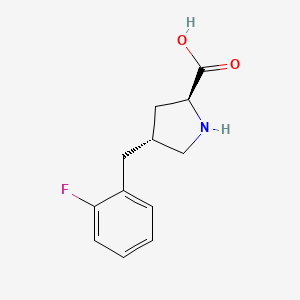

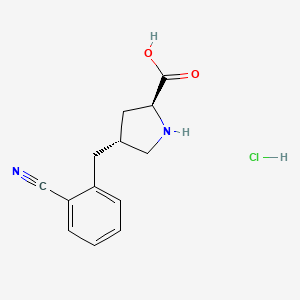

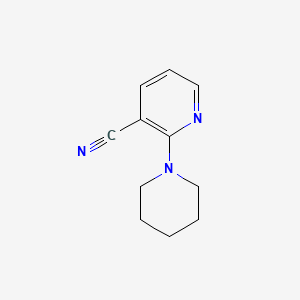

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine](/img/structure/B1596922.png)

![2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid](/img/structure/B1596927.png)

![3-[(4-Chlorobenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B1596929.png)